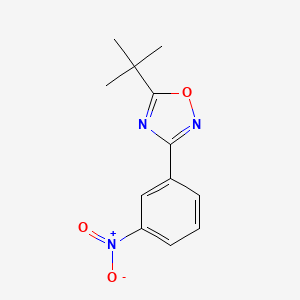

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a nitrophenyl group attached to the oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted oxadiazoles depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Materials Science: Used in the development of new materials with specific electronic properties.

Catalysis: Acts as a ligand in coordination chemistry, aiding in the formation of metal complexes.

Biology and Medicine:

Drug Development:

Biological Probes: Used in the design of molecules that can interact with specific biological targets for research purposes.

Industry:

Polymer Science: Incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.

Comparación Con Compuestos Similares

- 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

- 5-Tert-butyl-3-(2-nitrophenyl)-1,2,4-oxadiazole

- 5-Tert-butyl-3-(3-aminophenyl)-1,2,4-oxadiazole

Comparison:

- Structural Differences: The position of the nitro group on the phenyl ring can significantly affect the compound’s reactivity and interactions.

- Reactivity: Compounds with different substituents on the phenyl ring may exhibit varying reactivity in chemical reactions.

- Applications: While similar compounds may have overlapping applications, specific structural features can make 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole more suitable for certain uses, such as in materials science or drug development.

Actividad Biológica

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the tert-butyl and nitrophenyl groups enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : In vitro studies have demonstrated that oxadiazole derivatives exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . For example, a related compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that certain oxadiazole derivatives can arrest cells in the G0-G1 phase, disrupting normal cell division processes .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy. Research indicates that these compounds can exhibit antibacterial and antifungal activities:

- Antibacterial Effects : Compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .

- Antifungal Activity : Oxadiazole derivatives have also been tested for antifungal activity, showing promising results against various fungal strains. The introduction of specific substituents on the oxadiazole ring has been correlated with enhanced antifungal potency .

Study 1: Anticancer Efficacy

A study published in 2020 examined several oxadiazole derivatives for their anticancer properties. Among them, a derivative structurally related to this compound was found to induce apoptosis in MCF-7 cells through upregulation of p53 and activation of caspase pathways . This highlights the potential for structural modifications to enhance therapeutic efficacy.

Study 2: Antimicrobial Potency

Another research effort focused on the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with MIC values in the low micromolar range, suggesting potential as novel anti-tubercular agents .

Data Summary

Propiedades

IUPAC Name |

5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPMVLKLTRSNTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429262 |

Source

|

| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004398-30-4 |

Source

|

| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.